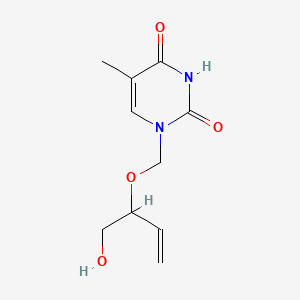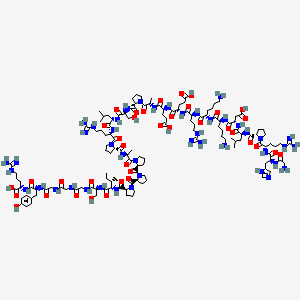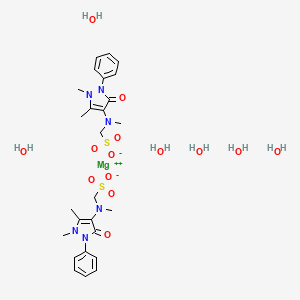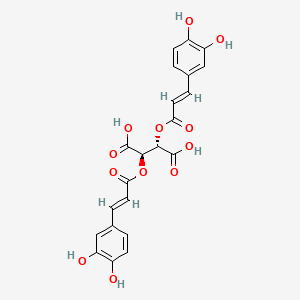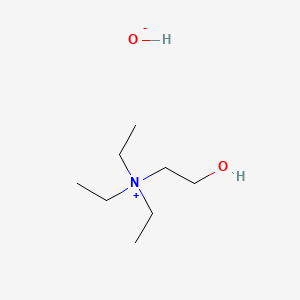
Triethylcholine hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylcholine hydroxide is a quaternary ammonium compound with the chemical formula
C8H21NO2
. It is known for its ability to mimic choline and interfere with the synthesis of acetylcholine, a crucial neurotransmitter in the nervous system. This interference can lead to neuromuscular weakness and other physiological effects .Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triethylcholine hydroxide can be synthesized through the alkylation of choline or its derivatives. One common method involves the reaction of triethylamine with ethylene oxide, followed by quaternization with methyl iodide and subsequent ion exchange to form the hydroxide salt.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Reaction of Triethylamine with Ethylene Oxide: This step forms the intermediate triethylcholine.
Quaternization: The intermediate is then quaternized using methyl iodide.
Ion Exchange: The final step involves ion exchange to replace the iodide ion with a hydroxide ion, resulting in this compound.
Análisis De Reacciones Químicas
Types of Reactions: Triethylcholine hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydroxide ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and other anions can react with this compound under mild conditions.
Major Products:
Oxidation Products: Oxides and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
Triethylcholine hydroxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: It serves as a tool to study cholinergic transmission and neuromuscular function.
Medicine: Research on this compound helps in understanding diseases like myasthenia gravis and other neuromuscular disorders.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
Triethylcholine hydroxide exerts its effects by mimicking choline and interfering with the synthesis of acetylcholine at presynaptic nerve endings. This interference leads to a reduction in acetylcholine levels, causing neuromuscular weakness and other autonomic symptoms. The compound’s mechanism involves binding to choline transporters and inhibiting the enzyme choline acetyltransferase, which is responsible for acetylcholine synthesis .
Comparación Con Compuestos Similares
Choline Hydroxide: Similar in structure but with different functional groups.
Tetraethylammonium Hydroxide: Another quaternary ammonium compound with distinct properties.
Hemicholinium-3: A compound that also inhibits choline uptake but with a different mechanism.
Uniqueness: Triethylcholine hydroxide is unique due to its specific ability to mimic choline and selectively interfere with acetylcholine synthesis, making it a valuable tool in neuromuscular research and a potential therapeutic agent for certain disorders.
Propiedades
Número CAS |
3651-90-9 |
|---|---|
Fórmula molecular |
C8H21NO2 |
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
triethyl(2-hydroxyethyl)azanium;hydroxide |
InChI |
InChI=1S/C8H20NO.H2O/c1-4-9(5-2,6-3)7-8-10;/h10H,4-8H2,1-3H3;1H2/q+1;/p-1 |
Clave InChI |
GRNRCQKEBXQLAA-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)CCO.[OH-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



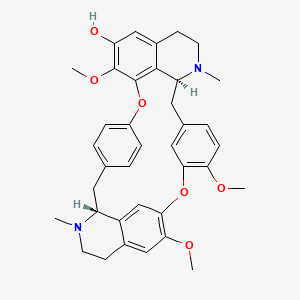
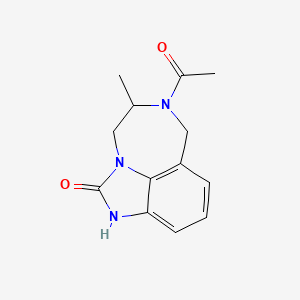
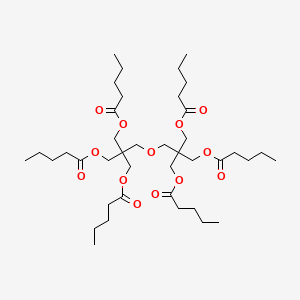
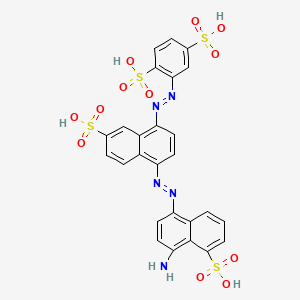
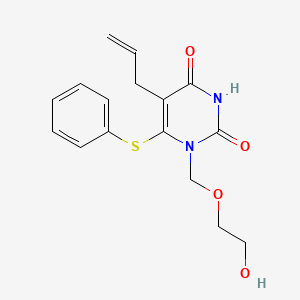
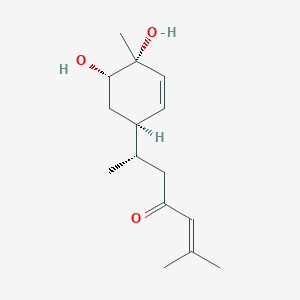

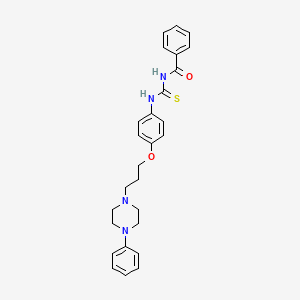
![Substanz NR. 336 [German]](/img/structure/B12784204.png)
